molecular formula C23H23NO4 B1532373 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid CAS No. 1263047-06-8

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

Cat. No. B1532373
CAS RN: 1263047-06-8
M. Wt: 377.4 g/mol
InChI Key: STODQAWDWVVYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and the agrochemicals industry . It is also used as a raw material for sodium fluosilicate and potassium fluosilicate .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction of Fmoc-Cl with sodium azide to produce 9-fluorenylmethyloxycarbonyl azide is also a method to install the Fmoc group .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .

Scientific Research Applications

Safety And Hazards

The safety data sheet for 1-(Fmoc-amino)cyclohexanecarboxylic acid recommends wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,20H,11-14H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STODQAWDWVVYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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